Scientific Field: Dermatology and Environmental Science
Summary of the Application: This study evaluated the protective effect of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB), a compound similar to 3-Bromo-4-phenoxybenzaldehyde, on skin cell damage induced by particulate matter 2.5 (PM 2.5) both in vitro and in vivo.
Methods of Application: The human HaCaT keratinocyte was pre-treated with 3-BDB and then with PM 2.5.
Results or Outcomes: The study found that PM 25 generated ROS, DNA damage, inflammation, and senescence5-induced ROS generation, mitochondria dysfunction, and DNA damage.
Scientific Field: Dermatology
Summary of the Application: The red algae compound 3-Bromo-4,5-dihydroxybenzaldehyde was found to protect human keratinocytes from oxidative stress-related molecules and pathways activated by UVB irradiation.
Scientific Field: Medicinal Chemistry
Summary of the Application: 3-Bromo-4-phenoxybenzaldehyde can be used in the synthesis of phenoxy acetamide and its derivatives, which have been investigated for their potential pharmacological activities.
Scientific Field: Organic Chemistry
Summary of the Application: 3-Bromo-4-phenoxybenzaldehyde can be used as a building block for the synthesis of aryl aldehydes.
3-Bromo-4-phenoxybenzaldehyde is an organic compound with the chemical formula C₁₃H₉BrO₂. It features a bromine atom and a phenoxy group attached to a benzaldehyde moiety. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both the bromine and phenoxy groups enhances its electrophilic character, making it useful in further chemical transformations.
Currently, there is no documented information regarding the specific mechanism of action of 3-bromo-4-phenoxybenzaldehyde in biological systems.
As with most organic compounds, precautionary handling practices are recommended due to limited information on specific hazards. Potential concerns include:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
The biological activity of 3-bromo-4-phenoxybenzaldehyde is of interest due to its potential pharmacological properties. It has been reported to exhibit significant activity in biochemical pathways, influencing cellular processes such as apoptosis and oxidative stress responses. The compound's role as a reactant in synthesizing complex organic molecules suggests that it may interact with enzymes and proteins, facilitating various bio
Several methods are available for synthesizing 3-bromo-4-phenoxybenzaldehyde:
3-Bromo-4-phenoxybenzaldehyde has various applications:
Interaction studies involving 3-bromo-4-phenoxybenzaldehyde focus on its reactivity with biological macromolecules and other small molecules. Research indicates that this compound can influence metabolic pathways by interacting with enzymes, potentially altering their activity or stability. Such interactions may provide insights into its pharmacological effects and help identify potential therapeutic applications.
3-Bromo-4-phenoxybenzaldehyde shares similarities with several related compounds. Here are some notable comparisons:
Compound Name | Key Features | Unique Aspects |
---|---|---|
3-Bromo-4-fluorobenzaldehyde | Contains a fluorine atom | Higher reactivity due to fluorine's electronegativity |
4-Fluoro-3-phenoxybenzaldehyde | Contains a fluorine atom and phenoxy group | Exhibits different reactivity patterns due to fluorine |
4-Chlorotoluene | Contains chlorine instead of bromine | Different electrophilicity compared to brominated compounds |
2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolane | Contains both phenoxy and fluorophenyl groups | Unique cyclic structure influencing reactivity |
The uniqueness of 3-bromo-4-phenoxybenzaldehyde lies in its specific combination of bromine and phenoxy functionalities, which confer distinct chemical properties compared to similar compounds. Its ability to participate in various